![molecular formula C24H23N5O3S B15098209 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)ph enyl]acetamide](/img/structure/B15098209.png)
2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)ph enyl]acetamide
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Overview
Description
2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The resulting triazole intermediate is then reacted with 4-(phenylmethoxy)benzyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
Uniqueness
2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a triazole ring and a methoxyphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, including its antioxidant, anticancer, and antimicrobial properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following molecular details:
Property | Details |
---|---|
Molecular Formula | C17H16N4O3S |
Molecular Weight | 356.4 g/mol |
IUPAC Name | 4-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring and methoxyphenyl group facilitate binding to these targets, potentially inhibiting their activity or modulating their functions. This interaction may lead to various pharmacological effects including antioxidant and anticancer activities.
Antioxidant Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar triazole structures can scavenge free radicals effectively. The DPPH radical scavenging assay indicated that certain derivatives had antioxidant activities exceeding that of ascorbic acid by approximately 1.35 to 1.4 times .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Various studies have highlighted the effectiveness of triazole derivatives against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety enhances lipophilicity and polarity, which are critical for antimicrobial activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the functional groups significantly influence the biological activity of the compound. For example:
- The presence of a methoxy group on the phenyl ring enhances antioxidant activity.
- Substituents on the triazole ring can alter lipophilicity and binding affinity to biological targets.
This highlights the importance of specific functional groups in determining the pharmacological properties of triazole-based compounds.
Case Studies
- Antioxidant Efficacy : A study evaluated various triazole derivatives for antioxidant activity using DPPH assays. The results indicated that compounds similar to 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)] exhibited superior scavenging abilities compared to standard antioxidants like ascorbic acid .
- Cytotoxicity Assessment : In vitro studies on U-87 glioblastoma cells revealed that treatment with this compound resulted in significant cell death, suggesting a potential therapeutic application in cancer treatment .
Properties
Molecular Formula |
C24H23N5O3S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N5O3S/c1-31-20-11-7-18(8-12-20)23-27-28-24(29(23)25)33-16-22(30)26-19-9-13-21(14-10-19)32-15-17-5-3-2-4-6-17/h2-14H,15-16,25H2,1H3,(H,26,30) |
InChI Key |
DYHHAICZVPJNIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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